

# An In-depth Technical Guide to the Chemical Structure of Methitural

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methitural**

Cat. No.: **B1227589**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methitural**, also known by trade names such as Neraval and Thiogenal, is a barbiturate derivative developed in the 1950s.<sup>[1]</sup> Chemically, it is a thiobarbiturate, distinguished by the presence of a sulfur atom at the C2 position of the pyrimidine ring. It was briefly marketed in Europe as an ultra-short-acting intravenous anesthetic.<sup>[1]</sup> Its clinical use was, however, short-lived due to a lack of significant advantages over the contemporaneously used thiopental and higher associated costs, leading to its eventual withdrawal from the market.<sup>[2]</sup>

This guide provides a detailed overview of the chemical structure of **Methitural**, including its physicochemical properties, synthesis, and spectroscopic characteristics. It is intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.

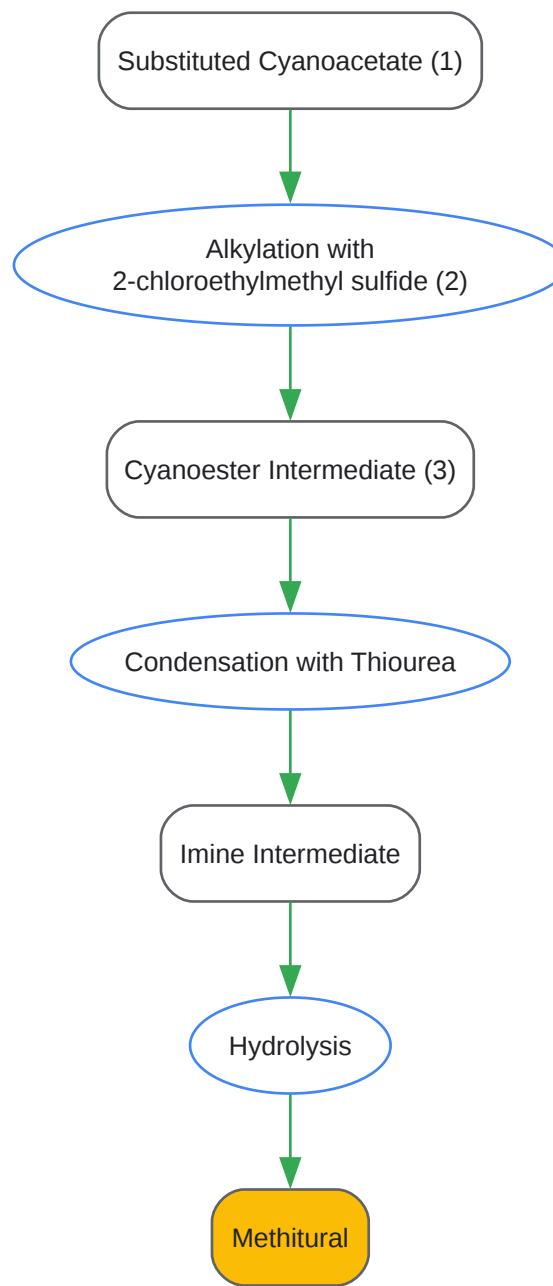
## Chemical Structure and Physicochemical Properties

**Methitural** is a 5,5-disubstituted 2-thiobarbituric acid. The official IUPAC name is 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.<sup>[1]</sup> The structure features a chiral center at the second carbon of the pentanyl substituent.

Caption: Chemical structure of **Methitural** with its thiobarbiturate core.

## Table 1: Chemical Identifiers for Methitural

| Identifier        | Value                                                                                    |
|-------------------|------------------------------------------------------------------------------------------|
| IUPAC Name        | 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione[1] |
| CAS Number        | 467-43-6[1]                                                                              |
| Molecular Formula | C <sub>12</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> S <sub>2</sub> [1]         |
| Molecular Weight  | 288.43 g/mol [3]                                                                         |
| SMILES            | CCCC(C)C1(CCSC)C(=O)NC(=S)NC1=O[4]                                                       |
| InChI Key         | KEMCRVSPPRNENL-UHFFFAOYSA-N[1]                                                           |


## Table 2: Physicochemical Properties of Methitural

| Property       | Value                             | Reference(s) |
|----------------|-----------------------------------|--------------|
| Physical State | Yellow, very hygroscopic crystals | [3]          |
| Odor           | Slight odor of mercaptans         | [3]          |
| Melting Point  | 79-81 °C                          | [5]          |
|                | 88-93 °C (361-366 K)              | [6][7]       |
| Solubility     | Freely soluble in water           | [3]          |
| pH             | ~9.5 (10% aqueous solution)       | [3]          |
| pKa            | Data not available                |              |
| LogP           | Data not available                |              |

Note: The discrepancy in melting points may be attributable to the existence of different polymorphic forms, a phenomenon observed in related barbiturate compounds.[6][7]

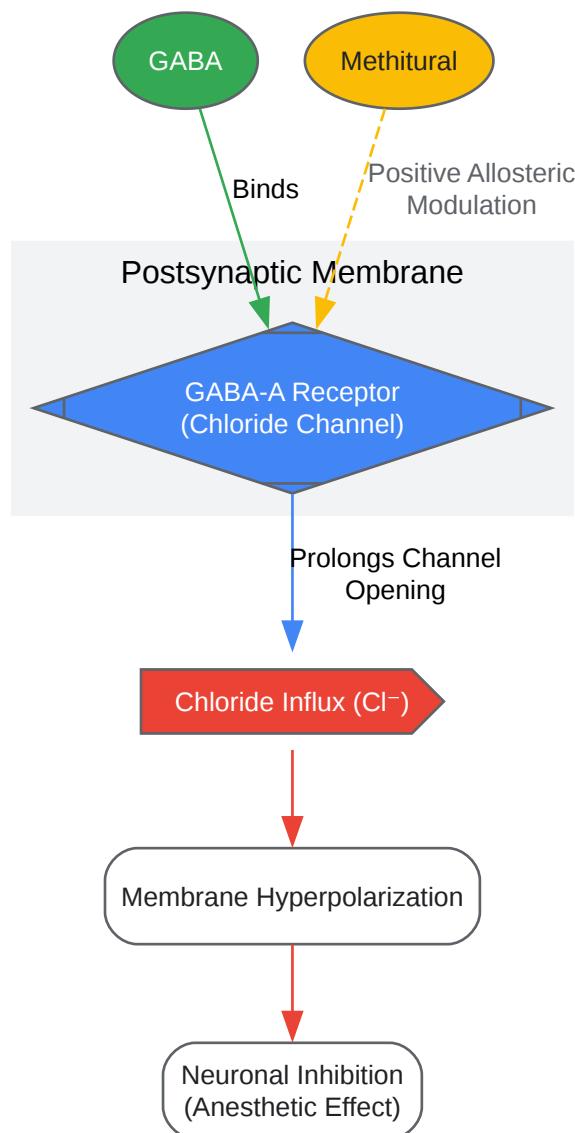
## Synthesis of Methitural

The synthesis of **Methitural** was described by Zima and Von Werder in U.S. patent 2,802,827. [1] The process involves a three-step sequence starting from a substituted cyanoacetate.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of **Methitural**.


## Experimental Protocol Summary

A detailed experimental protocol from the original patent is not readily accessible. However, the synthesis can be summarized as follows, based on established chemical principles for barbiturate synthesis:[1][2]

- **Alkylation:** A carbanion is generated from a suitable cyanoacetate derivative (e.g., ethyl 2-cyano-3-methylhexanoate) using a strong base. This carbanion is then alkylated with 2-chloroethylmethyl sulfide to introduce the methylsulfanylethyl side chain, yielding the  $\alpha,\alpha$ -disubstituted cyanoester intermediate.
- **Condensation:** The resulting cyanoester is condensed with thiourea in the presence of a base, such as sodium ethoxide. This reaction forms the thiobarbiturate ring, resulting in an imine intermediate.
- **Hydrolysis:** The imine intermediate is subsequently hydrolyzed under acidic conditions to yield the final product, **Methitural**. The product can then be purified by recrystallization.

## Mechanism of Action

As a member of the barbiturate class, **Methitural** exerts its central nervous system depressant effects by acting as a positive allosteric modulator of the GABA-A ( $\gamma$ -aminobutyric acid type A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and functions as a ligand-gated chloride ion channel.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Methitural** at the GABA-A receptor.

The binding of GABA to its receptor opens the chloride channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission. **Methitural** binds to a distinct allosteric site on the GABA-A receptor complex. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, which enhances the inhibitory signal. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their anesthetic effects.

## Spectroscopic Analysis

Experimental spectroscopic data for **Methitural** is scarce in the published literature. This section provides an overview of the expected spectroscopic characteristics based on its chemical structure and the known behavior of related thiobarbiturate compounds.

### Mass Spectrometry

Mass spectrometry of barbiturates often results in extensive fragmentation, particularly through  $\alpha$ -cleavage of the side chains at the C5 position.<sup>[5][6]</sup> For **Methitural**, the molecular ion ( $M^+$ ) would have an  $m/z$  of 288. In negative ion mode electrospray ionization (ESI-), the  $[M-H]^-$  ion at  $m/z$  287 would be expected, which is consistent with available data.<sup>[4]</sup>

Expected Fragmentation Pathways:

- Loss of the pentanyl side chain: Cleavage at the bond between the C5 of the ring and the pentanyl group would be a likely fragmentation pathway.
- Loss of the methylsulfanylethyl side chain: Similar cleavage of the other C5 substituent would also be expected.
- Ring fragmentation: The barbiturate ring itself can undergo various cleavage patterns, although these are often less prominent than the initial loss of the large alkyl substituents.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR spectra for **Methitural** are readily available. The following table provides a theoretical prediction of the  $^1H$  and  $^{13}C$  chemical shift ranges for the key structural motifs.

### Table 3: Predicted $^1H$ and $^{13}C$ NMR Chemical Shifts for Methitural

| Structural Moiety                             | Predicted <sup>1</sup> H Chemical Shift (ppm) | Predicted <sup>13</sup> C Chemical Shift (ppm) |
|-----------------------------------------------|-----------------------------------------------|------------------------------------------------|
| N-H (Amide/Thioamide)                         | 10.0 - 12.0 (broad)                           | -                                              |
| C=S (Thioamide)                               | -                                             | 170 - 185                                      |
| C=O (Amide)                                   | -                                             | 160 - 175                                      |
| C5 (Quaternary)                               | -                                             | 50 - 65                                        |
| -CH- (Pentanyl)                               | 1.5 - 2.5                                     | 35 - 50                                        |
| -CH <sub>2</sub> - (Pentanyl & Ethylsulfanyl) | 0.8 - 2.8                                     | 20 - 40                                        |
| S-CH <sub>2</sub> -                           | 2.5 - 3.0                                     | 25 - 35                                        |
| S-CH <sub>3</sub>                             | 2.0 - 2.5                                     | 10 - 20                                        |
| -CH <sub>3</sub> (Pentanyl)                   | 0.8 - 1.2                                     | 10 - 20                                        |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual spectra would require experimental determination.

## Experimental Protocol for Spectroscopic Analysis (General)

Should a sample of **Methitural** be available for analysis, the following general protocols would be applicable.

- NMR Spectroscopy:
  - Sample Preparation: Dissolve approximately 5-10 mg of **Methitural** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>).
  - Data Acquisition: Acquire <sup>1</sup>H, <sup>13</sup>C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for small molecules would be employed.
- Mass Spectrometry (LC-MS/MS):

- Sample Preparation: Prepare a dilute solution of **Methitural** (e.g., 1-10 µg/mL) in a solvent compatible with reverse-phase liquid chromatography (e.g., methanol or acetonitrile).
- Chromatography: Inject the sample onto a C18 column using a gradient elution with mobile phases such as water and acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
- Mass Analysis: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire full scan MS and data-dependent MS/MS spectra to observe the parent ion and its fragmentation patterns.

## Conclusion

**Methitural** is a thiobarbiturate with a well-defined chemical structure, though its clinical and research prominence was limited. This guide has synthesized the available information on its chemical properties, synthesis, and mechanism of action. While a comprehensive set of experimental data, particularly spectroscopic, is not available in modern literature, this document provides a foundational understanding of its chemical nature for scientific and research purposes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methitural - Wikipedia [en.wikipedia.org]
- 2. Methitural | CAS#:467-43-6 | Chemsoc [chemsoc.com]
- 3. Methitural [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Methitural manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 6. Butalital and methitural – 5,5-substituted derivatives of 2-thiobarbituric acid forming the same type of hydrogen-bonded chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Methitural]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1227589#chemical-structure-of-methitural]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)